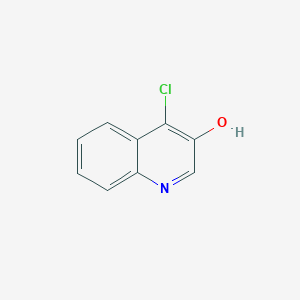

4-Chloroquinolin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROCQRVPMDNMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345078 | |

| Record name | 4-Chloro-3-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32435-60-2 | |

| Record name | 4-Chloro-3-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Mechanistic Investigations of 4 Chloroquinolin 3 Ol and Analogous Structures

Conventional and Contemporary Synthetic Approaches to Quinoline (B57606) and Chloroquinoline Derivatives

The enduring relevance of classical quinoline syntheses lies in their conceptual simplicity and their ability to generate a wide array of substituted quinoline derivatives from readily available starting materials. These reactions have been refined over the years, with modern iterations often employing new catalytic systems or reaction conditions to improve efficiency and sustainability. nih.gov

Classical Condensation Reactions

The following subsections will explore five of the most prominent classical methods for quinoline synthesis: the Gould–Jacob reaction, the Friedlander synthesis, the Skraup synthesis, the Doebner–von Miller reaction, and the Pfitzinger reaction. Each of these named reactions offers a distinct pathway to the quinoline core and has been instrumental in the development of medicinal and materials chemistry.

The Gould-Jacobs reaction is a versatile method for the preparation of quinolines and, particularly, 4-hydroxyquinoline derivatives. wikipedia.org The reaction sequence commences with the condensation of an aniline with an alkoxy methylenemalonic ester, such as diethyl ethoxymethylenemalonate, which results in the formation of an anilidomethylenemalonic ester. wikipedia.orgwikiwand.com This is followed by a thermal cyclization, often requiring high temperatures (above 250 °C), to yield a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comnih.gov Subsequent saponification and decarboxylation afford the 4-hydroxyquinoline. wikipedia.org

The mechanism of the Gould-Jacobs reaction begins with a nucleophilic attack by the aniline nitrogen on the ethoxymethylenemalonate, leading to the substitution of the ethoxy group. wikipedia.orgwikiwand.com The subsequent cyclization is a 6-electron electrocyclic reaction, which is followed by tautomerization to the more stable 4-oxo form. wikipedia.org The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org

| Reactant 1 | Reactant 2 | Product | Key Features |

| Aniline or substituted aniline | Alkoxy methylenemalonic ester | 4-Hydroxyquinoline derivative | High-temperature cyclization; yields 4-hydroxyquinolines |

| 5-Aminoindole | Diethyl ethoxymethylenemalonate | Pyrazolo[4,3-c]pyrrolo[3,2-f]quinolin-3-one derivatives | Used to synthesize complex heterocyclic systems |

Modern adaptations of the Gould-Jacobs reaction have focused on improving reaction conditions. For instance, the use of microwave irradiation has been shown to dramatically shorten reaction times and improve yields. ablelab.euresearchgate.net An example of a chloroquinoline derivative synthesized via this method is 4,7-dichloroquinoline. wikipedia.org

First reported by Paul Friedländer in 1882, the Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings. alfa-chemistry.comwikipedia.org The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. alfa-chemistry.comorganic-chemistry.org This condensation can be catalyzed by either acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium hydroxide, potassium tert-butoxide). alfa-chemistry.comjk-sci.com

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol condensation between the two carbonyl reactants, followed by cyclization and dehydration. alfa-chemistry.comwikipedia.org The second pathway begins with the formation of a Schiff base between the o-aminoaryl carbonyl and the other carbonyl compound, which then undergoes an intramolecular aldol condensation and subsequent dehydration to form the quinoline ring. wikipedia.org The reaction is generally used to prepare 2-substituted quinoline derivatives. pharmaguideline.com

| Catalyst Type | Catalyst Examples | Reactant 1 | Reactant 2 | Product |

| Acid | Trifluoroacetic acid, p-toluenesulfonic acid, H2SO4 | o-Aminoaryl aldehyde or ketone | Ketone with α-methylene group | Substituted quinoline |

| Base | Sodium hydroxide, potassium tert-butoxide, DBU | o-Aminoaryl aldehyde or ketone | Ketone with α-methylene group | Substituted quinoline |

| Other | Iodine, Lewis acids, Gold catalysts | o-Aminoaryl aldehyde or ketone | Ketone with α-methylene group | Substituted quinoline |

The versatility of the Friedländer synthesis has been enhanced by the development of new catalytic systems, including the use of iodine and various Lewis acids, which can promote the reaction under milder conditions. alfa-chemistry.comwikipedia.org This reaction has significant applications in the synthesis of bioactive heterocyclic derivatives. nih.gov

The Skraup synthesis, named after Czech chemist Zdenko Hans Skraup, is a classic method for producing quinoline itself. wikipedia.org The archetypal reaction involves heating aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.orgslideshare.net The reaction is known for being highly exothermic and sometimes violent, often requiring the presence of a moderator like ferrous sulfate. wikipedia.org

The mechanism of the Skraup synthesis begins with the dehydration of glycerol by sulfuric acid to form acrolein. pharmaguideline.comiipseries.org This is followed by a Michael addition of the aniline to the acrolein. pharmaguideline.com The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline, which is subsequently oxidized by nitrobenzene to yield quinoline. pharmaguideline.comiipseries.org

| Reactant 1 | Reactant 2 | Acid | Oxidizing Agent | Product |

| Aniline | Glycerol | Concentrated Sulfuric Acid | Nitrobenzene | Quinoline |

| Substituted Aniline | Glycerol | Concentrated Sulfuric Acid | Arsenic Acid | Substituted Quinoline |

| 8-Aminoquinoline | Glycerol | Concentrated Sulfuric Acid | Nitrobenzene | 1,10-Phenanthroline |

Variations of the Skraup synthesis have been developed to improve safety and efficiency, such as the use of ionic liquids as a medium and microwave irradiation. nih.goviipseries.org The reaction can also be used to synthesize more complex fused heterocyclic systems, such as 1,10-phenanthroline from 8-aminoquinoline. iipseries.org

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines. iipseries.orgwikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid like tin tetrachloride. wikipedia.orgsynarchive.com This reaction is also known as the Skraup-Doebner-von Miller quinoline synthesis. wikipedia.org

The mechanism of the Doebner-von Miller reaction has been a subject of debate, with studies involving carbon isotope scrambling suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov This proposed mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl. The resulting intermediate then fragments into an imine and a saturated ketone, which then recombine to form the quinoline product after cyclization, dehydration, and oxidation. wikipedia.orgnih.gov This method is particularly useful for synthesizing 2,4-disubstituted quinoline derivatives. iipseries.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Aniline | α,β-Unsaturated carbonyl compound | Brønsted or Lewis acid | Substituted quinoline |

| Aniline | Two carbonyl compounds (in situ aldol condensation) | Acid | Substituted quinoline |

The Beyer method, a variation of this reaction, generates the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds via an aldol condensation. wikipedia.org The Doebner-von Miller reaction has been used in the synthesis of chloroquinoline-2-chalcones. nih.gov

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical reaction that produces substituted quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The base, typically potassium hydroxide, hydrolyzes the amide bond of isatin to form a keto-acid intermediate. wikipedia.orgijsr.net

The mechanism proceeds with the reaction of the keto-acid intermediate with a ketone or aldehyde to form an imine, which is in equilibrium with its enamine tautomer. wikipedia.orgijsr.net The enamine then undergoes an intramolecular cyclization and subsequent dehydration to yield the final quinoline-4-carboxylic acid derivative. wikipedia.orgijsr.net

| Reactant 1 | Reactant 2 | Base | Product |

| Isatin | Carbonyl compound (ketone or aldehyde) | Potassium hydroxide | Substituted quinoline-4-carboxylic acid |

| N-acyl isatin | Base | Potassium hydroxide | 2-Hydroxy-quinoline-4-carboxylic acid |

The Pfitzinger reaction is a valuable tool for accessing quinoline-4-carboxylic acids, which are important intermediates in medicinal chemistry. ijsr.net The Halberkann variant of the reaction, using N-acyl isatins, yields 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Conrad–Limpach Synthesis

The Conrad–Limpach synthesis, first reported in 1887, is a foundational method for the preparation of 4-hydroxyquinolines. wikipedia.org The reaction proceeds through the condensation of an aniline with a β-ketoester. wikipedia.orgjptcp.com The mechanism involves two key thermal stages. Initially, at a lower temperature, the aniline reacts with the β-ketoester to form a Schiff base. The second stage, which is the rate-determining step, requires significantly higher temperatures (approximately 250 °C) to facilitate an electrocyclic ring closure, or annulation, to form the quinoline ring. wikipedia.org

The mechanism commences with the nucleophilic attack of the aniline on the keto group of the β-ketoester. This is followed by dehydration to yield the Schiff base intermediate. Subsequent keto-enol tautomerization and the high-temperature electrocyclization lead to the formation of the heterocyclic ring. The final steps involve the elimination of an alcohol molecule and tautomerization to yield the 4-hydroxyquinoline product. wikipedia.org It is widely accepted that the product exists in a tautomeric equilibrium, with the 4-quinolone (keto) form predominating over the 4-hydroxyquinoline (enol) form. wikipedia.org The efficiency of the high-temperature cyclization step has been shown to improve significantly, with yields increasing from below 30% to as high as 95%, when conducted in an inert solvent such as mineral oil, as opposed to neat conditions. wikipedia.org

For the specific synthesis of 4-chloroquinolin-3-ol, this method would necessitate the use of appropriately substituted precursors, such as a chloro-substituted aniline and a β-ketoester capable of yielding the 3-ol functionality, or subsequent functionalization of the resulting quinolone ring.

Combes Synthesis

The Combes synthesis, reported in 1888, provides a route to substituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.orgwikiwand.com This method is particularly noted for its utility in preparing 2,4-substituted quinolines. wikipedia.orgiipseries.org The reaction is initiated by the condensation of the aniline with the β-diketone, which, after the loss of water, forms an enamine intermediate. youtube.comslideshare.net This enamine then undergoes an acid-catalyzed cyclodehydration to furnish the final quinoline product. youtube.com

The mechanism involves the protonation of a carbonyl group on the β-diketone, followed by nucleophilic attack from the aniline. Subsequent proton transfer and dehydration generate a Schiff base, which tautomerizes to the more stable enamine. wikipedia.orgwikiwand.com The rate-determining step is the acid-catalyzed annulation (ring closure) of the enamine, followed by a final dehydration step to yield the aromatic quinoline ring. wikipedia.orgwikiwand.com Concentrated sulfuric acid is a commonly employed catalyst for this process. wikipedia.org

The regioselectivity of the Combes synthesis is a critical consideration, as the use of unsymmetrical β-diketones can lead to isomeric products. The outcome is governed by both steric and electronic effects of the substituents on both the aniline and diketone reactants, which influence the initial nucleophilic addition and the subsequent electrophilic aromatic annulation step. wikipedia.org

| Aniline Substituent | Diketone R Group | Major Regioisomer Product |

|---|---|---|

| Methoxy-substituted | Increased bulk | 2-CF₃-quinolines |

| Chloro- or Fluoro-substituted | - | 4-CF₃-quinolines |

Camps Reaction

The Camps reaction, also known as the Camps cyclization, is a chemical process that converts an o-acylaminoacetophenone into a hydroxyquinoline derivative upon treatment with a base, such as sodium hydroxide. wikipedia.orgchem-station.com A notable feature of this reaction is its potential to yield two different hydroxyquinoline isomers, with the relative ratio of the products being dependent on the specific reaction conditions and the structure of the starting material. wikipedia.org

The reaction proceeds via an intramolecular condensation. The base facilitates the deprotonation of the α-carbon to the ketone, generating an enolate. This enolate then acts as a nucleophile, attacking the amide carbonyl carbon in an intramolecular fashion to form a six-membered ring. Subsequent dehydration leads to the formation of the quinoline ring system. Similar to the Conrad-Limpach synthesis, the product is often represented as the hydroxyquinoline (enol form), but it is understood that the quinolone (keto form) is the predominant tautomer in both solid and solution states. wikipedia.org

Snieckus Reaction

The Snieckus reaction, more broadly known as Directed ortho Metalation (DoM), is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction is not a de novo synthesis of the quinoline ring itself, but rather a method for introducing substituents at specific positions on a pre-existing aromatic or heteroaromatic ring. The principle relies on the use of a Directed Metalation Group (DMG), which is a functional group containing a heteroatom that can coordinate to a strong organolithium base, typically n-butyllithium. wikipedia.org

The mechanism involves the coordination of the Lewis acidic lithium atom to the Lewis basic heteroatom of the DMG. wikipedia.org This coordination brings the organolithium base into close proximity to the ortho-proton, increasing its kinetic acidity and facilitating its abstraction. This generates a stabilized ortho-lithiated species. nih.govorganic-chemistry.org This aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles, resulting in the formation of a 1,2-disubstituted aromatic product with high regioselectivity. wikipedia.orgnih.gov

Common DMGs are ranked by their directing power, with tertiary amides and O-carbamates being among the strongest. nih.govorganic-chemistry.org This methodology could be applied to synthesize a highly substituted aniline precursor, which could then undergo cyclization to form a complex quinoline, or to directly functionalize a quinoline ring bearing a suitable DMG.

Modern Catalytic and Strategic Syntheses

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govfiveable.me Reactions such as the Suzuki-Miyaura (organoboron), Heck (alkene), and Negishi (organozinc) couplings are widely used in the synthesis and functionalization of heterocyclic compounds, including quinolines. nih.govresearchgate.netnobelprize.org

The Suzuki-Miyaura reaction, for example, couples an organic halide or triflate with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.org The catalytic cycle is generally understood to involve three primary steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., a chloroquinoline), forming a Pd(II) intermediate.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide and requiring the presence of a base.

Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst. fiveable.menih.gov

These reactions are invaluable for the functionalization of the quinoline scaffold. A pre-formed haloquinoline, such as a 4-chloroquinoline (B167314) derivative, can serve as the electrophilic partner, allowing for the introduction of a diverse array of substituents at the 4-position. The mild reaction conditions tolerate a wide variety of functional groups, making this a powerful strategy for the late-stage diversification of complex molecules. nobelprize.org

| Component | Example | Function |

|---|---|---|

| Electrophile | 4-Chloroquinoline | Provides the quinoline backbone and site for coupling. |

| Nucleophile | Phenylboronic acid | Provides the group to be added to the quinoline. |

| Catalyst | Pd(PPh₃)₄, [(dppf)PdCl₂] | Facilitates the C-C bond formation. nih.gov |

| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent for transmetalation. nih.gov |

| Solvent | 1,4-Dioxane/Water, DMF | Solubilizes reactants and facilitates the reaction. nih.gov |

Mitsunobu Reaction for Functionalization

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols into a wide range of other functional groups, including esters, ethers, and azides. wikipedia.orgorganic-chemistry.org The reaction is characterized by its mild conditions and, most notably, by the stereochemical inversion of the alcohol's carbon center, which occurs via an Sₙ2 mechanism. organic-chemistry.org The classic reagents for this transformation are triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The reaction mechanism is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate. wikipedia.org This intermediate deprotonates the acidic pronucleophile (e.g., a carboxylic acid). The alcohol is then activated by the phosphonium species, converting the hydroxyl group into a good leaving group. Finally, the conjugate base of the pronucleophile displaces the activated oxygen in an Sₙ2 fashion. organic-chemistry.org

In the context of quinoline chemistry, the Mitsunobu reaction can be employed to functionalize hydroxyquinolines (quinolinols). For a molecule like this compound, the 3-hydroxyl group can be converted into various other functionalities. However, a significant challenge when applying this reaction to quinolinols is the potential for competitive N-alkylation versus the desired O-alkylation, due to the nucleophilicity of the ring nitrogen. researchgate.net The selectivity between these two pathways is often sensitive to the reaction solvent, the specific reagents used, and the relative positions of the hydroxyl group and the ring nitrogen. researchgate.net Careful optimization is therefore required to achieve the desired functionalization at the hydroxyl position.

Green Chemistry Principles in Chloroquinoline Synthesis

The integration of green chemistry principles into the synthesis of chloroquinolines aims to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov This approach has led to significant innovations in reaction protocols, including the use of alternative energy sources, solvent-free conditions, and the design of highly efficient one-pot reactions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering substantial advantages over conventional heating methods. rsc.org The primary mechanism, dielectric heating, allows for rapid and uniform heating of the reaction mixture, which can lead to dramatically reduced reaction times, improved yields, and enhanced product purity. nih.govrsc.org

In the synthesis of chloroquinoline analogs, microwave irradiation has been successfully employed to drive various reactions. For instance, the synthesis of piperidine-containing quinolinyl thiosemicarbazones was achieved in excellent yields (89–98%) within just 3–5 minutes under microwave irradiation, a significant improvement over conventional heating which resulted in lower yields. nih.gov Another study demonstrated the synthesis of 4-phenoxyquinoline derivatives from 4,7-dichloroquinoline and phenols, achieving excellent yields (72-82%) in only 10 minutes using microwave energy in an ionic liquid. nih.gov The combination of multicomponent reactions with microwave assistance provides a rapid and cost-efficient strategy for preparing diverse libraries of quinoline-based compounds. acs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolone Derivatives

| Product | Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|---|

| Quinoline-fused 1,4-benzodiazepines | Cyclocondensation | Not specified, 62-65% | 5 min, 92-97% | rsc.orgnih.gov |

| 7-Chloro-4-phenoxyquinolines | SNAr | Not specified | 10 min, 72-82% | nih.gov |

| Quinolinyl thiosemicarbazones | Condensation | Longer reaction time, ~10% lower yield | 3-5 min, 89-98% | nih.gov |

This table provides an interactive comparison of reaction efficiency between conventional heating and microwave-assisted protocols for the synthesis of various quinoline derivatives.

Conducting reactions without a solvent, often referred to as "neat" conditions, is a core principle of green chemistry that reduces waste and eliminates the environmental and safety hazards associated with volatile organic compounds. mdpi.com These reactions are often, though not always, paired with microwave irradiation to facilitate the mixing and heating of solid reactants.

For example, a solvent-free, microwave-assisted, three-component reaction of anilines, aryl aldehydes, and styrene in the presence of p-sulfonic acid calix mdpi.comarene catalyst yielded various quinoline derivatives in moderate to good yields (40–68%). nih.gov The removal of solvent in the synthesis of a chloroquine (B1663885) photoaffinity probe under microwave irradiation improved the reaction yield to 63%. mdpi.com These methods demonstrate that eliminating solvents can lead to cleaner reactions and improved efficiency.

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more starting materials react in a single synthetic operation to form a complex product that incorporates all or most of the atoms of the reactants. mdpi.comnih.govwiley.com This approach is characterized by high atom economy, operational simplicity, and efficiency, making it an ideal strategy for generating molecular diversity in drug discovery. nih.govresearchgate.net Several classical MCRs have been adapted for the synthesis of the quinoline scaffold.

Passerini Reaction: This three-component reaction involves an isocyanide, an oxo compound (like an aldehyde or ketone), and a carboxylic acid. A study reported the synthesis of new alkyne-2-chloroquinolines in moderate yields (40%–65%) via the Passerini reaction of 2-chloroquinoline-3-carboxaldehyde, an isocyanide, and either propynoic or pentynoic acid under mild, green conditions. mdpi.com

Doebner Reaction: This reaction synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. mdpi.com

Povarov Reaction: This is a [4+2] cycloaddition reaction used to synthesize tetrahydroquinolines, which can be subsequently oxidized to quinolines. An iodine-catalyzed Povarov-type reaction involving arylamines, methylketones, and α-ketoesters has been described for the synthesis of 2,4-disubstituted quinolines. mdpi.com

The application of MCRs significantly streamlines the synthesis of complex chloroquinoline analogs by reducing the number of synthetic steps and purification procedures. nih.gov

The use of transition metals as catalysts, while highly effective, can lead to product contamination with toxic metal residues and add to the cost and environmental burden of a synthetic process. Consequently, metal-free catalytic systems are a significant area of research in green chemistry. mdpi.comnih.gov

Several metal-free strategies for quinoline synthesis have been developed:

Iodine-Catalyzed Reactions: Molecular iodine has been used to catalyze the synthesis of quinolines. One method involves an I2-DMSO system to convert aspartates or phenylalanines and anilines into quinoline derivatives through a formal [3+2+1] annulation. organic-chemistry.org

Radical-Promoted Cyclization: N-bromosuccinamide (NBS) can mediate a visible-light-promoted radical reaction of propenoates to form substituted quinolines via the cyclization of a radical imine intermediate. mdpi.com

Brønsted Acid Catalysis: A metal-free methodology for the C-8 functionalization of quinoline N-oxide with ynamides proceeds via a Brønsted acid-catalyzed Friedel–Crafts reaction. rsc.org

Superacid Catalysis: Trifluoromethanesulfonic acid (TFA) or its anhydride (TFAA) can act as both the reaction medium and catalyst for the condensation of aromatic amines with α,β-unsaturated carbonyl compounds to construct quinoline scaffolds. mdpi.com

These approaches offer environmentally benign alternatives to traditional metal-catalyzed methods for synthesizing chloroquinoline structures. nih.gov

Cyclization and Rearrangement Pathways

The construction of the quinoline ring system is fundamentally a process of cyclization. Various strategies have been devised to efficiently form the bicyclic core, often involving intramolecular reactions of suitably functionalized precursors.

A notable method for forming 4-chloroquinolines is the TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides. In this reaction, trimethylsilyl chloride (TMSCl) in nitromethane mediates a reaction cascade that efficiently produces a range of 4-chloro-2-substituted quinolines. rsc.org Another innovative approach involves a sequential Michael addition and iodine-mediated desulfurative cyclization of o-aminothiophenol and 1,3-ynones to yield quinolines under mild conditions. rsc.org

Rearrangement reactions also play a role in the synthesis of quinoline scaffolds. For example, the Beckmann rearrangement of ketoximes, catalyzed by triflic anhydride (Tf2O), has been utilized to synthesize quinolines from substituted ketoximes and alkynes. mdpi.com Photorearrangement reactions, such as the Hofmann-Martius type rearrangement, have been investigated for N-alkylanilines, which are structurally related to quinoline precursors, demonstrating the potential for light-induced transformations in this chemical space. nih.gov

Reductive Functionalization Strategies

Functionalization of the quinoline core is crucial for modulating its chemical and biological properties. Reductive functionalization specifically targets the dearomatization of the heterocyclic ring, providing access to dihydro- and tetrahydroquinoline derivatives. The regioselective 1,2-reduction of quinolines to yield 1,2-dihydroquinolines is particularly challenging, as hydrogenation often leads to the thermodynamically more stable tetrahydroquinoline products. acs.org

A copper-catalyzed system using ammonia borane as a hydrogen source has been developed for the efficient and selective 1,2-reduction of quinolines under mild, room temperature conditions. This method tolerates a wide range of functional groups. For instance, quinolines with electron-withdrawing groups are well-tolerated, and even a carbonyl group on the quinoline ring can be simultaneously reduced along with the 1,2-reduction of the ring itself. acs.org The resulting 1,2-dihydroquinolines can be subsequently functionalized, for example, by N-acetylation. acs.org

Broader C-H functionalization strategies offer a powerful tool for directly introducing various functional groups onto the quinoline ring without pre-functionalization, thereby improving atom and step economy. rsc.orgrsc.org These methods can be catalyzed by transition metals or proceed via metal-free pathways, allowing for the precise modification of specific positions on the quinoline scaffold. nih.gov

Synthesis of Key Intermediates (e.g., Ethyl 4-chloroquinoline-3-carboxylate, 2-Chloroquinolin-3-carbaldehyde)

The synthesis of key intermediates is fundamental for the construction and subsequent transformation of more complex quinoline derivatives. Ethyl 4-chloroquinoline-3-carboxylate and 2-chloroquinolin-3-carbaldehyde are two such versatile synthons, providing access to a wide array of functionalized quinoline systems.

Ethyl 4-chloroquinoline-3-carboxylate is commonly synthesized from its 4-hydroxy or 4-oxo precursors. A prevalent method involves the treatment of ethyl 4-hydroxyquinoline-3-carboxylate with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comorgsyn.org This reaction effectively converts the hydroxyl group at the C4 position into a chloro group, a good leaving group for subsequent nucleophilic substitution reactions. The general synthesis involves heating the 4-hydroxy ester with neat POCl₃. researchgate.net An alternative approach involves a cyclopropanation-ring expansion sequence starting from 3-chloroindoles and α-halodiazoacetates, which yields the target ester. beilstein-journals.org

2-Chloroquinolin-3-carbaldehyde is most frequently prepared via the Vilsmeier-Haack reaction. ijsr.net This reaction utilizes N-arylacetamides (acetanilides) as starting materials, which undergo cyclization and formylation in the presence of the Vilsmeier reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide, DMF). rsc.orgresearchgate.net The mechanism involves the formation of a reactive electrophilic iminium species from POCl₃ and DMF, which attacks the electron-rich aromatic ring of the acetanilide. This is followed by an intramolecular cyclization and subsequent elimination to yield the 2-chloroquinolin-3-carbaldehyde structure. rsc.org The reaction conditions can be optimized by varying the molar proportions of the reagents and the temperature. The presence of electron-donating groups on the N-arylacetamide generally facilitates the cyclization and improves the yield. researchgate.net

Below is a summary of common synthetic methods for these key intermediates.

| Intermediate Compound | Starting Material(s) | Key Reagents | Typical Reaction Conditions | Yield (%) |

| Ethyl 4-chloroquinoline-3-carboxylate | Ethyl 4-hydroxyquinoline-3-carboxylate | Phosphorus oxychloride (POCl₃) | Refluxing in neat POCl₃ | High |

| 3-Chloroindole, Bromo- or Chloro-ethyldiazoacetate (Br/Cl-EDA) | Rh₂(OAc)₄ | DCM or Toluene solvent | 50-52 beilstein-journals.org | |

| 2-Chloroquinolin-3-carbaldehyde | Substituted Acetanilide | POCl₃, DMF (Vilsmeier Reagent) | 0-5°C initially, then heating to ~90°C | Moderate to Good |

| N-Arylacetamide | Phosphorus pentachloride (PCl₅), DMF | Heating at 120°C for 4 hours | Good rsc.org |

Elucidation of Reaction Mechanisms for this compound Transformations

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 4-chloroquinoline derivatives. wikipedia.org This mechanism is distinct from Sₙ1 and Sₙ2 reactions and proceeds via a two-step addition-elimination sequence. pressbooks.pub The reaction is facilitated in heteroaromatic systems like quinoline because the ring nitrogen atom is electron-withdrawing, which activates the ring for nucleophilic attack. researchgate.netbyjus.com

The mechanism is initiated by the attack of a nucleophile on the carbon atom bearing the chloro leaving group (the C4 position). This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net The negative charge of this complex is delocalized over the aromatic system and, crucially, onto the electronegative nitrogen atom of the quinoline ring, which provides significant stabilization. researchgate.net

In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the quinoline ring is restored, yielding the substituted product. pressbooks.pub The efficiency of the SNAr reaction is highly dependent on the nature of the nucleophile and the presence of other substituents on the quinoline ring. researchgate.net

Key steps of the SNAr mechanism for this compound:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C4 carbon, breaking the aromatic π-system and forming a tetrahedral intermediate.

Formation of Meisenheimer Complex: The resulting anionic σ-complex (Meisenheimer complex) is stabilized by resonance, with the negative charge delocalized across the ring and onto the ring nitrogen.

Elimination of Leaving Group: The chloride ion is eliminated, and the π-system of the aromatic ring is reformed.

Electrophilic and Nucleophilic Addition Reactions

While substitution is the dominant reaction type for aromatic systems, addition reactions can also occur under specific conditions.

Nucleophilic Addition: The quinoline ring itself can undergo nucleophilic addition, typically at the C2 or C4 positions, due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org In intermediates like 2-chloroquinolin-3-carbaldehyde, the aldehyde group is a prime site for nucleophilic addition. rsc.org Nucleophiles such as amines, hydrazines, or active methylene compounds can add to the carbonyl carbon. semanticscholar.orgnih.gov This addition is often the first step in a sequence leading to a more complex cyclized product, where the initial adduct undergoes a subsequent intramolecular reaction. rsc.org

Electrophilic Addition: True electrophilic addition across the double bonds of the quinoline ring is energetically unfavorable as it would disrupt the stable aromatic system. wikipedia.org Therefore, electrophilic attack on the quinoline ring almost invariably leads to electrophilic aromatic substitution, where a hydrogen atom is replaced by the electrophile. The benzene (B151609) portion of the quinoline ring is more susceptible to electrophilic attack than the pyridine (B92270) ring, with substitution favoring the 5 and 8 positions. quora.comyoutube.com The 3-ol group in this compound is an electron-donating group, which would further activate the ring towards electrophilic attack.

Cyclization and Dehydration Reaction Mechanisms

Cyclization Reactions: The bifunctional nature of this compound and its derivatives allows for various intramolecular and intermolecular cyclization reactions. For instance, in derivatives like 2-chloroquinoline-3-carbaldehyde (B1585622), reactions with dinucleophiles can lead to the formation of new fused heterocyclic rings. semanticscholar.org The mechanism often involves an initial nucleophilic addition at the aldehyde followed by an intramolecular SNAr reaction where the chloro group is displaced by an internal nucleophile. semanticscholar.org Such intramolecular cyclizations are a powerful tool for constructing complex polycyclic aromatic systems. nih.govorganic-chemistry.orgnih.gov

Dehydration Reaction Mechanisms: The hydroxyl group at the C3 position of this compound can undergo acid-catalyzed dehydration, a classic reaction of alcohols. libretexts.orglibretexts.org The mechanism typically proceeds via an E1 pathway for secondary and tertiary alcohols. unacademy.comyoutube.com

The mechanistic steps are as follows:

Protonation of the Hydroxyl Group: In the presence of a strong acid (e.g., H₂SO₄), the lone pair of electrons on the hydroxyl oxygen attacks a proton, forming a protonated alcohol (an alkyloxonium ion). libretexts.org This is a fast and reversible step.

Formation of a Carbocation: The C-O bond in the alkyloxonium ion is weakened, and water, a very good leaving group, departs. This is the slow, rate-determining step and results in the formation of a secondary carbocation at the C3 position. unacademy.com

Deprotonation to Form an Alkene: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon (either C2 or C4). The electrons from the C-H bond then form a new π bond, resulting in an alkene and regenerating the acid catalyst. docbrown.info

Photochemical Reaction Mechanisms (e.g., Electron-Transfer Induced Photo-oxidation)

Photochemical reactions provide pathways for transformations that are not accessible under thermal conditions. For quinoline derivatives, photoinduced electron-transfer (PET) is a significant mechanistic pathway. youtube.com

In a typical photo-oxidation mechanism, the this compound molecule first absorbs a photon of light, promoting it to an electronically excited state. youtube.com In this excited state, the molecule is a much stronger oxidizing and reducing agent than in its ground state.

The mechanism for electron-transfer induced photo-oxidation can be generalized as:

Photoexcitation: The quinoline derivative (Q) absorbs light (hν) to form an excited state (Q). Q + hν → Q

Electron Transfer: The excited molecule (Q) can act as an electron donor. It transfers an electron to an acceptor, which is often molecular oxygen (O₂), to form a quinoline radical cation (Q•⁺) and a superoxide radical anion (O₂•⁻). youtube.comyoutube.com Q + O₂ → Q•⁺ + O₂•⁻

Subsequent Reactions: The highly reactive quinoline radical cation can then undergo various reactions, such as deprotonation, reaction with nucleophiles (like water), or further oxidation, leading to the final oxidized products. nih.gov The regioselectivity of these subsequent reactions can be influenced by the spin density distribution in the intermediate radical cation. nih.gov

This process is fundamental in understanding the photodegradation of quinoline-based compounds and can be harnessed for synthetic purposes to create novel oxidized structures. mdpi.com

Iii. Advanced Analytical and Computational Investigations of 4 Chloroquinolin 3 Ol and Its Analogs

Quantum Chemical and Computational Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable in predicting the molecular properties of quinoline (B57606) derivatives. uantwerpen.bearabjchem.org These methods allow for a detailed exploration of the molecule's electronic landscape, providing a basis for understanding its behavior in chemical reactions and biological interactions.

DFT has been widely used to investigate the properties of quinoline derivatives due to its favorable balance between computational cost and accuracy. nih.gov Calculations are often performed using specific functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to optimize molecular geometries and compute various electronic and spectroscopic parameters. nih.govijcce.ac.irdergipark.org.tr

Geometry optimization using DFT allows for the determination of the most stable three-dimensional conformation of a molecule. For 4-chloroquinolin-3-ol, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine key bond lengths and angles. These calculated parameters are often in close agreement with experimental data obtained from X-ray crystallography, validating the computational approach.

For instance, single-crystal X-ray diffraction studies of this compound show it crystallizes in the monoclinic space group P2₁/c. The molecule exhibits a planar conformation with the hydroxyl group at position 3 forming an intramolecular hydrogen bond with the adjacent chlorine atom.

Table 1: Comparison of Experimental and DFT-Calculated Geometric Parameters for this compound

| Parameter | Experimental Value (Å) | Calculated Value (Å) (B3LYP/6-311++G(d,p)) |

| C3–O | 1.302 | 1.2956 |

| C–Cl | 1.745 | 1.732 |

| O–H | 0.972 | 0.983 |

This table presents a comparison of bond lengths for this compound obtained from experimental X-ray diffraction and theoretical DFT calculations.

The good correlation between the experimental and calculated values confirms the reliability of the DFT method for predicting the geometry of this class of compounds.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. ajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net

For this compound, the HOMO is reportedly localized on the chlorine and hydroxyl groups, while the LUMO is distributed across the quinoline π-system. The calculated HOMO-LUMO gap for this molecule is 4.43 eV. This value provides insight into the charge transfer transitions observed in its UV-vis spectrum. Studies on analogous quinoline derivatives show that substitutions on the quinoline ring can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. arabjchem.orgajchem-a.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available in specified sources |

| LUMO | Data not available in specified sources |

| HOMO-LUMO Gap (ΔE) | 4.43 |

This table shows the calculated HOMO-LUMO energy gap for this compound. Specific HOMO and LUMO energy values were not provided in the searched literature.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding electron delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energies. uni-muenchen.de

In the case of this compound, NBO analysis reveals strong hyperconjugative interactions that contribute to its stability. A significant interaction is observed between a lone pair (LP) of the oxygen atom and the antibonding orbital (σ) of the C3–Cl bond, with a stabilization energy of 28.5 kJ mol⁻¹. Another notable delocalization occurs from the π orbital of the C2–C3 bond to the π orbital of the C4–C5 bond, with a stabilization energy of 15.7 kJ mol⁻¹. These interactions indicate a significant degree of electron delocalization within the quinoline system, which influences its reactivity and electronic properties. arabjchem.org

Table 3: Selected NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) |

| LP(O) | σ(C3–Cl) | 28.5 |

| π(C2–C3) | π(C4–C5) | 15.7 |

This table highlights key hyperconjugative interactions and their stabilization energies in this compound as determined by NBO analysis.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, allowing for the identification of electrophilic and nucleophilic sites. libretexts.org In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For quinoline derivatives, MEP analysis is instrumental in predicting intermolecular interactions and reactivity patterns. uantwerpen.bearabjchem.org In this compound, the electronegative oxygen and chlorine atoms are expected to create regions of negative electrostatic potential, making them sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the hydroxyl group would, in turn, represent a region of positive potential. These maps are valuable in understanding how the molecule might interact with biological targets, such as enzymes or receptors. nih.govresearchgate.net

Fukui functions are a concept within DFT used to describe the sensitivity of the electron density of a molecule to a change in the number of electrons. scm.com They are used to identify the most reactive sites for nucleophilic and electrophilic attacks. nih.gov The Fukui function for a nucleophilic attack (f+) indicates the sites where an additional electron is most likely to reside, while the Fukui function for an electrophilic attack (f-) points to the sites from which an electron is most easily removed. faccts.de

For quinoline and its derivatives, Fukui function analysis has been used to pinpoint the specific atoms most involved in chemical reactions. uantwerpen.beresearchgate.net For a molecule like this compound, this analysis would help in predicting the regioselectivity of various reactions. For instance, the analysis could reveal whether the aromatic rings or the heteroatoms are more susceptible to different types of chemical attack. Such studies on related quinoline systems have shown that the nitrogen-containing ring often plays a key role in the molecule's reactivity. researchgate.net

Spectroscopic Characterization Techniques

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In its diamagnetic ground state, this compound does not possess any unpaired electrons and is therefore EPR-silent. However, EPR spectroscopy can be a powerful tool to study paramagnetic species derived from this compound, such as its radical ions or complexes with paramagnetic metal ions. The generation of these species allows for the investigation of their electronic structure and environment.

For instance, the formation of a semiquinone-type radical anion from a quinoline-dione derivative has been confirmed by the observation of an unresolved EPR spectrum with an isotropic g-value of 2.0039. acs.org This indicates the presence of a stable radical species. Similarly, studies on the radical anion of quinoline N-oxide have been successfully conducted, allowing for the assignment of hyperfine splittings to various protons within the ring structure. chemrxiv.org

Furthermore, the complexation of quinoline derivatives with paramagnetic metal ions, such as copper(II), can yield valuable information through EPR spectroscopy. The EPR spectrum of a Cu(II) complex with a [(7-chloroquinolin-4-yl)amino]acetophenone ligand, for example, indicated a probable distorted tetrahedral coordination geometry around the copper ion. researchgate.net In other instances, the EPR spectra of copper(II) complexes with Schiff base ligands derived from quinoline have provided insights into the geometry and magnetic interactions within the complexes. bohrium.com

Although direct EPR studies on this compound radicals have not been reported, the existing literature on related quinoline systems demonstrates the potential of this technique. Future investigations could involve the electrochemical or chemical generation of the this compound radical to study its spin density distribution, or the synthesis of its complexes with paramagnetic metals to probe the coordination environment and metal-ligand interactions.

X-ray Crystallographic Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific, publicly accessible primary research article detailing the single-crystal X-ray diffraction data for this compound could not be retrieved from the searched databases, analysis of closely related quinoline derivatives illustrates the depth of structural insights that can be obtained.

For example, the crystal structure of quinolin-8-yl 4-chlorobenzoate (B1228818) reveals an orthogonal orientation between the quinoline and 4-chlorobenzoate rings. iucr.org The packing of this molecule in the crystal lattice is stabilized by a network of intermolecular interactions, including C-H···N, C-H···O, Cl···π, and π···π interactions. iucr.org Such detailed structural information is crucial for understanding the solid-state properties of a compound.

In another example, the analysis of the crystal structure of (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine showed two independent molecules in the asymmetric unit, both of which are nearly planar. iucr.org The crystal packing is stabilized by intermolecular C—H···Cl contacts, forming molecular chains. iucr.org Furthermore, intramolecular N—H···N hydrogen bonds are also observed, influencing the conformation of the individual molecules. iucr.org

The crystallographic data for a compound like this compound would be presented in a standardized format, as shown in the hypothetical table below, which is based on data reported for other quinoline derivatives.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.4717 |

| b (Å) | 11.9367 |

| c (Å) | 20.1382 |

| α (°) | 90 |

| β (°) | 95.689 |

| γ (°) | 90 |

| Volume (ų) | 1069.63 |

| Z | 4 |

This table is presented for illustrative purposes and is based on typical data found in crystallographic studies of related compounds.

A full crystallographic study of this compound would provide precise details on its molecular geometry, including the planarity of the quinoline ring system, and would definitively characterize the hydrogen bonding network and other non-covalent interactions that govern its solid-state architecture.

Iv. Pharmacological and Biological Efficacy of 4 Chloroquinolin 3 Ol Derivatives

Anticancer Activities and Molecular Mechanisms

The anticancer properties of 4-chloroquinoline (B167314) derivatives are multifaceted, involving direct cytotoxicity against tumor cells, inhibition of cell proliferation, and the induction of programmed cell death. These activities are underpinned by interactions with various molecular targets and signaling pathways crucial for cancer cell survival and growth.

The initial assessment of potential anticancer agents typically involves evaluating their cytotoxic effects against a panel of human cancer cell lines. Derivatives of 4-chloroquinoline have been extensively screened to determine their potency and selectivity.

Numerous studies have documented the cytotoxic potential of 4-chloroquinoline derivatives against a broad spectrum of cancer cell lines. For instance, a series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives were evaluated for their activity against eight human cancer cell lines, including lung (A549) and colorectal (HCT-116) carcinomas, as well as leukemia cell lines (K562). mdpi.comul.ie The results indicated that sulfonyl N-oxide derivatives were particularly potent, with some compounds showing 50% inhibitory concentrations (IC50) in the low micromolar range. mdpi.comul.ienih.gov Specifically, against the HCT-116 cell line, sulfonyl N-oxide derivatives with a three-carbon atom spacer showed IC50 values between 1.99 and 4.9 µM. mdpi.com

Similarly, 4-aminoquinoline (B48711) derivatives have demonstrated significant cytotoxic effects on human breast tumor cell lines, including MCF-7 and MDA-MB-231. nih.gov One compound, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was identified as a highly active compound against these cell lines. nih.gov Other research involving Morita-Baylis-Hillman adducts of 7-chloroquinoline (B30040) showed potent cytotoxicity against MCF-7 and HCT-116 cancer cells, with IC50 values as low as 4.60 µmol L-1. researchgate.net

Further studies have confirmed the activity of various quinoline (B57606) derivatives against liver cancer (HepG2), colon cancer (DLD-1), and other cell lines. researchgate.netjksus.org For example, a benzimidazole (B57391) derivative demonstrated high cytotoxic activity against A549 (lung) and HepG2 (liver) cells, with IC50 values of 15.80 µg/mL and 15.58 µg/mL, respectively. researchgate.netjksus.org Another study on pyrazolo[3,4-b]quinolin-3-amine derivatives found potent and selective antitumor efficacy in four colon cancer cell lines, including HCT-116, with IC50 values ranging from 2.3 to 10.2 µM. nih.gov

The table below summarizes the cytotoxic activity of selected 4-chloroquinoline derivatives against various cancer cell lines.

| Derivative Class | Cancer Cell Line | Cell Line Type | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| 7-chloro-(4-thioalkylquinoline) | A549 | Lung | Varies by specific compound | mdpi.comul.ie |

| 7-chloro-(4-thioalkylquinoline) | HCT-116 | Colorectal | 1.99–4.9 µM | mdpi.com |

| 7-chloro-(4-thioalkylquinoline) | K562 | Leukemia | Varies by specific compound | mdpi.comul.ie |

| 4-aminoquinoline | MCF-7 | Breast | Effective cytotoxicity reported | nih.gov |

| 4-aminoquinoline | MDA-MB-231 | Breast | Effective cytotoxicity reported | nih.govnih.gov |

| Quinoline-based Pyrimidodiazepine | HCT-116 | Colorectal | GI50 0.622–1.81 μM | rsc.org |

| Quinoline-based Pyrimidodiazepine | K-562 | Leukemia | GI50 0.622–1.81 μM | rsc.org |

| Quinoline-based Pyrimidodiazepine | MCF-7 | Breast | GI50 0.622–1.81 μM | rsc.org |

| Benzimidazole Derivative | HepG2 | Liver | IC50 = 15.58 µM | jksus.org |

| Benzimidazole Derivative | DLD-1 | Colorectal | Cytotoxic effects observed | researchgate.netjksus.org |

| lH-Pyrazolo[3,4-b]quinolin-3-amine | HCT-116 | Colorectal | IC50 = 2.3-10.2 µM | nih.gov |

Following promising in vitro results, the antitumor activity of quinoline derivatives has been evaluated in animal models. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used for these studies.

In one such study, the in vivo antitumor activity of 8-hydroxy-2-quinolinecarbaldehyde was investigated using a subcutaneous Hep3B hepatocellular carcinoma xenograft in nude mice. nih.gov The results demonstrated that daily intraperitoneal administration of the compound for nine days completely abolished the growth of the xenograft tumor. nih.gov Importantly, this potent antitumor effect was achieved without observable histological damage to vital organs, suggesting a favorable therapeutic window. nih.gov

Another study involving a novel quinazoline (B50416) derivative also reported significant in vivo antitumor effects. mdpi.com The compound was found to markedly decrease both the average tumor volume and tumor weight in a mouse model, without causing any discernible impact on the body weight of the animals, further indicating its potential as a therapeutic agent. mdpi.com

To understand the basis of their anticancer activity, research has delved into the molecular mechanisms affected by 4-chloroquinoline derivatives. These investigations have revealed that the compounds can disrupt fundamental cellular processes in cancer cells, including proliferation and survival.

A hallmark of cancer is uncontrolled cell proliferation, which is driven by the dysregulation of the cell cycle. Several quinoline derivatives have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest.

For example, certain 7-chloro-(4-thioalkylquinoline) derivatives, when applied to CCRF-CEM leukemia cells at concentrations five times their IC50 value, caused a significant accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.comnih.gov Other studies on novel quinazoline derivatives have shown they can induce cell cycle arrest at the G2/M phase in MGC-803 gastric cancer cells. mdpi.com This blockage of cell cycle progression prevents cancer cells from dividing and thus inhibits tumor growth. mdpi.comnih.gov Furthermore, lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were found to cause an arrest in the sub-G1 phase in HCT-116 colon cancer cells, which is often indicative of apoptosis. nih.gov The activation of the TP53 gene, which codes for the p53 protein, can lead to the expression of proteins like p21, which is involved in G1 phase cell cycle arrest. mdpi.com

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many cancer cells evade apoptosis, contributing to their survival. A key mechanism of action for many anticancer drugs is the reactivation of this process.

Derivatives of 4-chloroquinoline have been shown to be potent inducers of apoptosis. Studies have demonstrated that 7-chloro-(4-thioalkylquinoline) derivatives induce apoptosis in CCRF-CEM cancer cells. mdpi.comnih.gov The process of apoptosis is executed by a family of proteases called caspases. mdpi.com The activation of these caspases is a central event in the apoptotic pathway. Research on novel meriolin derivatives showed they strongly induce apoptosis and activate caspases within hours in leukemia and lymphoma cells. mdpi.com Similarly, a newly synthesized quinazoline derivative was found to induce apoptosis in MGC-803 cells, which was associated with an increase in the expression of the pro-apoptotic protein Bax and cleaved PARP, and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com The inhibition of caspase-3, a key executioner caspase, can prevent apoptosis, and compounds that modulate its activity are of significant interest. mdpi.com

Investigation of Molecular Targets and Pathways

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several derivatives of the quinoline scaffold have demonstrated potent anti-angiogenic properties.

One notable example is Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), which has been shown to selectively inhibit the angiogenic activity of endothelial cells. researchgate.net Mechanistic studies have revealed that Clioquinol directly binds to the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. researchgate.netplos.org This binding promotes the degradation of VEGFR2 through both proteasome and lysosome pathways, leading to the downregulation of the downstream extracellular signal-regulated kinase (ERK) pathway. researchgate.netplos.orgmanmiljournal.ru The anti-angiogenic efficacy of Clioquinol has been confirmed in various assays, including ex vivo aortic ring and in vivo Matrigel plug assays, where it effectively suppressed blood vessel formation. researchgate.netplos.org

Other quinoline derivatives, such as 2-aryl-3-bromoquinolin-4(1H)-ones, also exhibit anti-angiogenic activity. rsc.orgnih.gov These compounds have been found to reduce endothelial cell proliferation and inhibit the growth of new blood vessels. rsc.org Their mechanism involves the reduction of pro-angiogenic factors, including basic fibroblast growth factor (bFGF) and vascular endothelial growth factor/placental growth factor (VEGF/PlGF). rsc.org

The table below summarizes the findings on specific quinoline derivatives and their anti-angiogenic effects.

| Compound Name | Target/Mechanism | Observed Effect |

| Clioquinol | Binds to ATP-binding site of VEGFR2, promoting its degradation via proteasome and lysosome pathways. researchgate.netplos.org | Selective inhibition of endothelial cell angiogenic activity; suppression of blood vessel formation. researchgate.netplos.org |

| 2-aryl-3-bromoquinolin-4(1H)-ones (QNHFBr, QNHClBr) | Reduction of pro-angiogenic factors (bFGF, VEGF/PlGF). rsc.org | Reduced endothelial cell numbers; inhibited neovessel growth in ex vivo assays. rsc.orgnih.gov |

| 3-bromo-2-(4-chlorophenyl)-1-methylquinolin-4(1H)-one (QNMeClBr) | Reduction of pro-angiogenic factors (bFGF, VEGF/PlGF). rsc.org | Reduced endothelial cell numbers; inhibited neovessel growth in ex vivo assays. rsc.orgnih.gov |

Disruption of Cell Migration

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Quinoline derivatives can interfere with this process, often through the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.

Derivatives of 8-hydroxyquinoline (B1678124) have been specifically designed as MMP-2 and MMP-9 inhibitors. nih.govnih.gov Certain compounds from this class demonstrated potent anti-invasive and anti-migration activity in lung cancer cell lines (A549). nih.gov This effect is directly linked to the downregulation of MMP-2 and MMP-9 expression. nih.gov Similarly, Prinomastat, a synthetic hydroxamic acid derivative with a core structure that can be related to the quinoline family, is a potent inhibitor of MMPs, including MMP-2 and MMP-9, and has been shown to block tumor invasion and metastasis in preclinical models. nih.govnih.govresearchgate.net

DNA Binding and Synthesis Impairment

A significant mechanism of action for several quinoline derivatives is their ability to interact with DNA, leading to damage and the impairment of DNA synthesis, which ultimately triggers cell death.

A series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives have been investigated for their cytotoxic activity. nih.govmdpi.com Studies on human leukemia cells (CCRF-CEM) revealed that exposure to these compounds resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, which was accompanied by a decrease in DNA and RNA content. nih.gov This suggests that the compounds interfere with DNA replication and cell division, leading to cell cycle arrest and subsequent apoptosis. nih.govmdpi.com

Induction of Oxidative Stress

Several quinoline derivatives exert their cytotoxic effects by inducing oxidative stress within cancer cells. This involves the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids.

Chloroquine (B1663885), a well-known 4-aminoquinoline, has been shown to increase intracellular levels of ROS in a dose- and time-dependent manner in human astroglial cells. nih.gov This generation of ROS is responsible for the activation of the NF-κB pathway and subsequent expression of pro-inflammatory chemokines. nih.gov Other studies have confirmed that quinoline-chalcone hybrids can induce the generation of ROS in cancer cell lines, which contributes to mitochondrial depolarization and apoptosis. nih.gov Similarly, new arylated benzo[h]quinolines have been found to act as anti-cancer agents by inducing oxidative stress-mediated DNA damage. researchgate.net The increase in intracellular ROS leads to DNA oxidation, evidenced by the formation of 8-oxoguanine, a typical oxidative base lesion. researchgate.net

Enzymatic Inhibition

Derivatives of 4-Chloroquinolin-3-ol are capable of inhibiting a wide array of enzymes that are crucial for cancer cell signaling, proliferation, and survival.

PI3K (Phosphatidylinositol 3-kinase): The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer. Quinoline and the structurally similar quinazoline derivatives have been developed as potent PI3K inhibitors or dual PI3K/mTOR inhibitors. researchgate.netmdpi.com For example, a series of 4-acrylamido-quinoline derivatives demonstrated remarkable inhibition against PI3Kα with IC50 values in the nanomolar range. researchgate.net

Matrix Metalloproteinase-2/9 (MMP-2/9): As mentioned previously, MMPs are key to tumor invasion and angiogenesis. Prinomastat is a selective inhibitor of several MMPs, with Ki values of 0.05 nM and 0.26 nM for MMP-2 and MMP-9, respectively. nih.gov Additionally, novel 8-hydroxyquinoline derivatives have been synthesized that display inhibitory activities against MMP-2 and MMP-9 at submicromolar levels. nih.gov

Tyrosine Kinases: This class of enzymes is a major target in cancer therapy. 4-Anilinoquinazoline derivatives are potent and selective reversible inhibitors of the erbB family of receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR). Another class, 4-aminoquinoline-3-carboxamide derivatives, act as potent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK). mdpi.com The most potent compound in one study, designated '25', showed an IC50 value of 5.3 nM against wild-type BTK. mdpi.com

Tyrosyl-DNA Phosphodiesterase II (TDP2): TDP2 is a DNA repair enzyme that removes stalled topoisomerase II (TOP2)-DNA complexes, a type of damage induced by certain chemotherapeutic agents. Inhibition of TDP2 can therefore synergize with TOP2 poisons. Furoquinolinedione derivatives have been identified as selective TDP2 inhibitors, with the most potent compounds showing inhibitory activity in the low-micromolar range. One derivative, compound 74, exhibited an IC50 of 1.9 µM against recombinant TDP2.

HDM2 Ubiquitin Ligase: The HDM2 protein is an E3 ubiquitin ligase that targets the p53 tumor suppressor for degradation. A family of small molecules known as HLI98s, which are 7-nitro-10-aryl-5-deazaflavins, have been identified as inhibitors of HDM2's E3 ligase activity. researchgate.net By inhibiting HDM2, these compounds allow for the stabilization and activation of p50, leading to apoptosis in cancer cells. researchgate.net

The table below provides a summary of the enzymatic inhibition activities of various quinoline derivatives.

| Enzyme Target | Derivative Class/Compound | Potency (IC50 / Ki) |

| PI3Kα | 4-Acrylamido-quinolines | 0.50 to 2.03 nM researchgate.net |

| MMP-2 | Prinomastat | Ki = 0.05 nM nih.gov |

| MMP-9 | Prinomastat | Ki = 0.26 nM nih.gov |

| MMP-2 / MMP-9 | 8-Hydroxyquinolines (e.g., 5e, 5h) | Submicromolar IC50 nih.gov |

| Bruton's Tyrosine Kinase (BTK) | 4-Aminoquinoline-3-carboxamides | IC50 = 5.3 nM (Compound 25) mdpi.com |

| Tyrosyl-DNA Phosphodiesterase II (TDP2) | Furoquinolinediones | IC50 = 1.9 µM (Compound 74) |

| HDM2 Ubiquitin Ligase | HLI98 compounds | Stabilizes p53 in cells. researchgate.net |

Ionophore Activity (e.g., Zinc Ionophore Properties)

An ionophore is a chemical species that reversibly binds ions and transports them across lipid membranes. Certain quinoline derivatives, notably Clioquinol and Chloroquine, function as zinc ionophores, a property that contributes significantly to their anticancer activity.

These compounds enhance the uptake of zinc by cancer cells. Studies using fluorescent probes have shown that Clioquinol and Chloroquine treatment leads to elevated levels of intracellular free zinc. This influx of zinc is not diffuse; rather, the zinc becomes concentrated within lysosomes. The accumulation of zinc in these organelles disrupts their integrity, leading to the release of lysosomal proteases like cathepsin D and triggering a lysosome-mediated apoptotic cell death pathway. The combination of a zinc ionophore like Clioquinol or Chloroquine with zinc dramatically enhances cytotoxicity compared to either agent alone.

Antimicrobial Spectrum

The antimicrobial potential of quinoline scaffolds has been a significant area of interest in medicinal chemistry, leading to the development of numerous derivatives with a broad range of activities. However, research specifically detailing the antimicrobial spectrum of this compound derivatives is notably limited in publicly accessible scientific literature. While extensive data exists for other chloroquinoline isomers and related quinolone compounds, the following sections address the state of knowledge strictly concerning derivatives of the this compound structure as per the available research.

A comprehensive review of scientific databases and research articles did not yield specific studies evaluating the antibacterial efficacy of this compound derivatives against the bacterial strains listed below. Research on chloroquinoline derivatives often focuses on other isomers, such as 7-chloroquinolines or 5-chloroquinolin-8-ol, which have demonstrated varied antibacterial activities. manipal.edutandfonline.comsemanticscholar.orgbepls.comscienceopen.com For instance, certain 4-quinolone-3-carboxylic acid derivatives and 4-aminoquinoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com However, this information is not directly applicable to the this compound scaffold.

There is no specific data available in the reviewed literature concerning the in-vitro activity of this compound derivatives against key Gram-positive pathogens such as Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, or Streptococcus pyogenes. While other chloroquinoline derivatives have been investigated for their effects on these bacteria, specific minimum inhibitory concentration (MIC) values or detailed efficacy findings for derivatives of this compound are not documented in the searched sources. researchgate.netresearchgate.netnih.govmdpi.com

Similarly, there is a lack of specific research findings on the efficacy of this compound derivatives against common Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi. Studies on related compounds, such as certain 7-chloroquinoline derivatives, have reported activity against some Gram-negative species, but these results cannot be extrapolated to the this compound structure. tandfonline.comresearchgate.netdoity.com.br

The potential activity of this compound derivatives against drug-resistant bacterial strains, particularly Mycobacterium tuberculosis, has not been specifically reported in the available scientific literature. The broader class of quinolines and fluoroquinolones are known for their antimycobacterial properties, with some derivatives being developed as anti-tuberculosis agents. rsc.orgmdpi.combenthamscience.comnih.govnih.gov However, dedicated studies on the this compound scaffold in this context are absent from the reviewed sources.

No specific studies detailing the antifungal efficacy of this compound derivatives against fungal pathogens such as Candida albicans or species of Aspergillus were identified. While other quinoline derivatives, including those of 7-chloroquinoline and 5-chloroquinolin-8-ol, have been evaluated for their antifungal properties, this information does not directly pertain to the this compound structure. manipal.eduresearchgate.netnih.govnih.gov

There is no available information in the reviewed scientific literature regarding the antiviral properties of this compound derivatives. While some quinoline-based compounds have been investigated for antiviral activity, specific data for the this compound scaffold is not available.

Antimalarial Potential

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine being a notable example. Research into this compound derivatives has explored their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, including strains resistant to conventional therapies.

The emergence and spread of chloroquine-resistant strains of P. falciparum have necessitated the development of new antimalarial agents. Derivatives of 4-aminoquinoline have been a major focus of these efforts. Studies have shown that modifications to the 4-aminoquinoline scaffold can restore activity against resistant parasites. While specific data on this compound derivatives is part of the broader research into quinoline compounds, the general structure-activity relationships (SAR) suggest that the 7-chloroquinoline nucleus is crucial for antimalarial activity.

Several novel 4-aminoquinoline derivatives have demonstrated significant in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. For instance, certain side-chain modified 4-aminoquinolines have exhibited superior activity compared to chloroquine against resistant strains. This suggests that modifications at various positions on the quinoline ring, including the 3-position, could play a role in overcoming resistance mechanisms. While direct IC50 values for this compound derivatives against specific strains are not extensively documented in readily available literature, the broader class of 4-aminoquinolines shows promise. For example, amodiaquine, a 4-aminoquinoline derivative, has shown high efficacy in treating chloroquine-resistant strains. esr.ie

Table 1: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Derivatives

| Compound | P. falciparum Strain | IC50 (nM) |

|---|---|---|

| Chloroquine | HB3 (CQS) | 10.2 |

| Chloroquine | K1 (CQR) | 255 |

| Amodiaquine | HB3 (CQS) | 12.5 |

| Amodiaquine | K1 (CQR) | 48.7 |

Data sourced from studies on 4-aminoquinoline derivatives.

The primary mechanism of action for many quinoline-based antimalarials, including chloroquine, is the inhibition of hemozoin formation. nih.govwikipedia.org During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline substance called hemozoin (also known as β-hematin). nih.govnih.gov

Quinoline derivatives are thought to interfere with this process by forming a complex with heme, preventing its polymerization. This leads to an accumulation of free heme, which is toxic to the parasite and ultimately causes its death. nih.govnih.gov The ability of a compound to inhibit hemozoin formation is a key indicator of its potential antimalarial activity. While specific studies on hemozoin inhibition by this compound derivatives are not extensively detailed, the quinoline scaffold is well-established as a potent inhibitor of this process. nih.gov The interaction is believed to involve π-π stacking between the quinoline ring and the porphyrin ring of heme. nih.gov

Antiprotozoal and Antileishmanial Activities

The therapeutic potential of quinoline derivatives extends beyond malaria to other protozoan infections, including leishmaniasis. Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus.

Research has demonstrated the antileishmanial efficacy of novel 3-substituted quinoline derivatives. In one study, a series of these compounds were evaluated in vitro against Leishmania chagasi. One particular derivative, a 3-substituted-4-hydroxyquinoline, demonstrated significantly greater activity against L. chagasi-infected macrophages than the standard treatment, pentavalent antimony. nih.gov This finding highlights the potential of substitutions at the 3-position of the quinoline ring in developing new antileishmanial agents. The study also noted that the hydroxyl group at the 4-position appeared to be important for the observed activity. nih.gov

Furthermore, various 2-substituted and other quinoline analogs have shown promising activity against different Leishmania species, reinforcing the importance of the quinoline scaffold in the design of antiprotozoal drugs. frontiersin.orgmdpi.comuantwerpen.be

Table 2: Antileishmanial Activity of a 3-Substituted-4-hydroxyquinoline Derivative

| Compound | Parasite | Host Cell | IC50 (µg/mL) |

|---|---|---|---|

| 3-substituted-4-hydroxyquinoline | L. chagasi | Macrophages | 0.8 |

| Pentavalent Antimony (Standard) | L. chagasi | Macrophages | 6.64 |

Data adapted from a study on 3-substituted quinoline derivatives. nih.gov

Other Pharmacological Activities

In addition to their antiparasitic properties, derivatives of this compound have been investigated for other pharmacological activities, including anti-inflammatory and antioxidant effects.